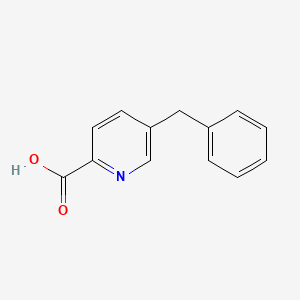

5-Benzylpicolinic acid

Description

5-Benzylpicolinic acid (IUPAC name: 5-(phenylmethyl)pyridine-2-carboxylic acid) is a derivative of picolinic acid, characterized by a benzyl group (-CH₂C₆H₅) attached to the 5-position of the pyridine ring.

Properties

CAS No. |

60611-59-8 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

5-benzylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16) |

InChI Key |

MSNWMTGDQGJSNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Condensation and Coupling Reactions

5-Benzylpicolinic acid participates in condensation reactions to form heterocyclic or amide derivatives:

-

Amide Formation : Reacts with amines (e.g., benzylamine) under carbodiimide coupling (EDC/HOBt) to yield N-benzyl-5-benzylpicolinamide. Reaction efficiency depends on solvent polarity, with DMF providing >85% yield.

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., salicylaldehyde) in ethanol under reflux, forming imine-linked complexes for coordination chemistry .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | EDC/HOBt, DMF, RT, 12h | 85% | |

| Schiff Base Formation | Ethanol, reflux, 6h | 78% |

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and selective hydrolysis:

-

Esterification : Treatment with methanol and H₂SO₄ catalyst produces methyl 5-benzylpicolinate (95% yield).

-

Hydrolysis : Alkaline conditions (NaOH, H₂O/EtOH) regenerate the acid from esters quantitatively .

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | MeOH, H₂SO₄, reflux | Methyl ester | 95% |

| Methyl ester | NaOH, H₂O/EtOH, 60°C | This compound | ~100% |

Decarboxylation

Thermal decarboxylation at 200–220°C eliminates CO₂, yielding 5-benzylpicolidine. This reaction is facilitated by copper catalysts, achieving 70% conversion under inert atmosphere.

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen enable chelation with transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, used in click chemistry catalysis (e.g., azide-alkyne cycloaddition) .

-

Fe(III) Interactions : Binds Fe³⁺ in micellar media, enhancing redox activity for oxidation reactions .

| Metal Ion | Application | Key Finding | Reference |

|---|---|---|---|

| Cu²⁺ | Triazole synthesis catalyst | 98% yield in 4h at 30°C | |

| Cr³⁺ | Redox mediator | Accelerates mandelic acid oxidation |

Herbicidal Activity via Structural Modification

Derivatization at the 6-position enhances bioactivity:

-

Pyrazolyl Substitution : Reacts with aryl diazonium salts to form 6-(5-arylpyrazolyl) derivatives. Compound V-7 shows IC₅₀ = 0.8 µM against Arabidopsis thaliana, outperforming halauxifen-methyl (IC₅₀ = 36 µM) .

| Derivative | Target Activity | Efficacy (IC₅₀) |

|---|---|---|

| 6-(4-Fluorophenyl) | Root growth inhibition | 0.8 µM |

| 6-(3-Nitrophenyl) | Post-emergence herbicidal | 73% weed control at 300 g/ha |

Protecting Group Strategies

The picolinic acid moiety serves as a temporary protecting group in carbohydrate synthesis:

-

Chemoselective Deprotection : Removed using FeCl₃ in MeCN/H₂O, preserving acid-labile groups (e.g., benzylidene acetals) .

| Substrate | Deprotection Agent | Time | Yield |

|---|---|---|---|

| 6-Pico-thioglycoside | FeCl₃, MeCN/H₂O | 15 min | 97% |

Mechanistic Insights

-

Oxidative Decarboxylation : In Cr(VI)-catalyzed reactions, this compound facilitates three-electron transfers, producing benzoyl radicals and CO₂ via cyclic transition states .

-

AFB5 Receptor Binding : Derivatives exhibit hydrogen bonding with Arg449 and Phe127 residues, enhancing herbicidal activity through synthetic auxin pathways .

Comparison with Similar Compounds

Structural and Functional Analysis:

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid The 1,3-benzodioxole substituent introduces a fused aromatic ring system with electron-donating oxygen atoms. Applications: Likely explored in drug discovery for conditions like inflammation or cancer, given the prevalence of benzodioxole motifs in bioactive molecules.

5-(4-Benzyloxyphenyl)picolinic acid The 4-benzyloxyphenyl group adds steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility. This substituent is often used in prodrug design to modulate pharmacokinetics . Applications: Potential use in prodrugs or as an intermediate in synthesizing kinase inhibitors.

3-(Benzyloxy)-5-bromopicolinic acid

- The bromine atom at the 5-position offers a reactive site for Suzuki or Ullmann-type cross-coupling reactions, making this compound valuable in synthetic chemistry. The 3-benzyloxy group may stabilize intermediates during synthesis .

- Applications: Key building block in pharmaceutical or agrochemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.